molecular formula C10H14INO2 B12703275 1-Methyl-3-carbo-n-propoxy pyridinium iodide CAS No. 102584-00-9

1-Methyl-3-carbo-n-propoxy pyridinium iodide

Cat. No.: B12703275
CAS No.: 102584-00-9
M. Wt: 307.13 g/mol
InChI Key: PJEVRTLFKRQCKC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-carbo-n-propoxy pyridinium iodide is a quaternary ammonium salt derived from pyridine. This compound is characterized by the presence of a methyl group and a carbo-n-propoxy group attached to the nitrogen atom of the pyridinium ring, with iodide as the counterion. Quaternary ammonium salts like this one are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-carbo-n-propoxy pyridinium iodide typically involves the quaternization of pyridine. One common method is the reaction of pyridine with an alkyl halide, such as methyl iodide, in the presence of a base. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Pyridine+Methyl Iodide1-Methylpyridinium Iodide\text{Pyridine} + \text{Methyl Iodide} \rightarrow \text{1-Methylpyridinium Iodide} Pyridine+Methyl Iodide→1-Methylpyridinium Iodide

For the carbo-n-propoxy group, a similar approach can be used, where the appropriate alkyl halide is reacted with the pyridinium salt. The reaction conditions typically involve heating the mixture under reflux and using a suitable solvent like acetonitrile or ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-carbo-n-propoxy pyridinium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, using appropriate halide salts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium chloride or sodium bromide in aqueous or organic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridinium ring.

    Reduction: Reduced forms of the pyridinium compound.

    Substitution: Pyridinium salts with different halide counterions.

Scientific Research Applications

1-Methyl-3-carbo-n-propoxy pyridinium iodide has several applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its role in drug delivery systems.

    Industry: Utilized in the production of ionic liquids and surfactants.

Mechanism of Action

The mechanism of action of 1-Methyl-3-carbo-n-propoxy pyridinium iodide involves its interaction with biological membranes and enzymes. The compound can disrupt membrane integrity, leading to cell lysis. It can also inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The molecular targets include membrane phospholipids and various enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylpyridinium iodide
  • 3-Carbo-n-propoxy pyridinium iodide
  • N-Methylpyridinium chloride

Uniqueness

1-Methyl-3-carbo-n-propoxy pyridinium iodide is unique due to the presence of both a methyl group and a carbo-n-propoxy group on the pyridinium ring. This structural feature imparts distinct physicochemical properties, such as increased lipophilicity and enhanced reactivity, making it suitable for specific applications in catalysis and drug delivery.

Properties

CAS No.

102584-00-9

Molecular Formula

C10H14INO2

Molecular Weight

307.13 g/mol

IUPAC Name

propyl 1-methylpyridin-1-ium-3-carboxylate;iodide

InChI

InChI=1S/C10H14NO2.HI/c1-3-7-13-10(12)9-5-4-6-11(2)8-9;/h4-6,8H,3,7H2,1-2H3;1H/q+1;/p-1

InChI Key

PJEVRTLFKRQCKC-UHFFFAOYSA-M

Canonical SMILES

CCCOC(=O)C1=C[N+](=CC=C1)C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.